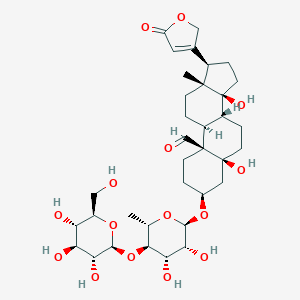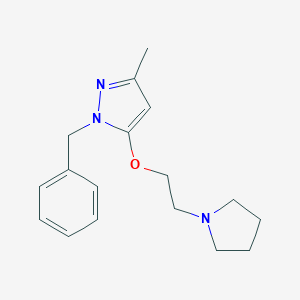
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazole-based compound that has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. It has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- may modulate the activity of various signaling pathways, leading to its observed biological effects.
Effets Biochimiques Et Physiologiques
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate neurotransmitter release, and regulate immune system function. Additionally, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a wide range of biological effects, making it a useful tool for studying various biological processes. However, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- also has some limitations. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-. One area of research could be to further elucidate its mechanism of action. Additionally, more research could be done to explore its potential applications in cancer research, neuroscience, and immunology. Furthermore, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- could be used as a starting point for developing new compounds with improved biological activity. Overall, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a promising compound that has the potential to be a useful tool for scientific research.
Méthodes De Synthèse
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- can be synthesized using various methods, including the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carbaldehyde with 2-(1-pyrrolidinyl)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been extensively researched for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying various biological processes. Some of the areas where Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been used include cancer research, neuroscience, and immunology.
Propriétés
Numéro CAS |
15090-08-1 |
|---|---|
Nom du produit |
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- |
Formule moléculaire |
C17H23N3O |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-benzyl-3-methyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C17H23N3O/c1-15-13-17(21-12-11-19-9-5-6-10-19)20(18-15)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |
Clé InChI |
NCCUXQRTRQHCGG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3 |
Autres numéros CAS |
15090-08-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



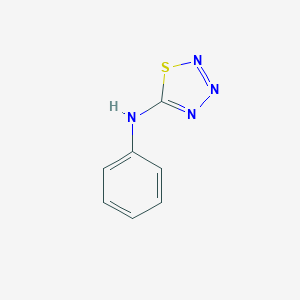
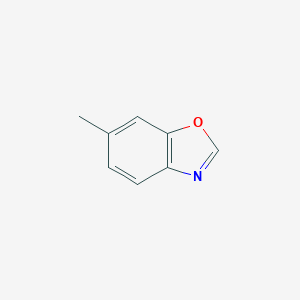
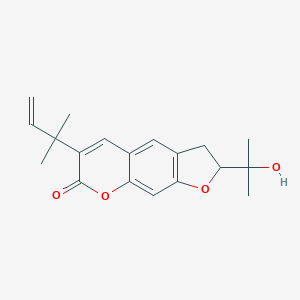
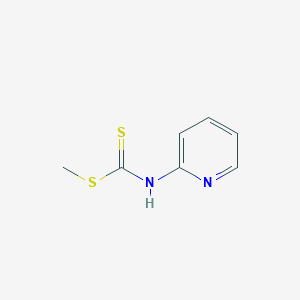

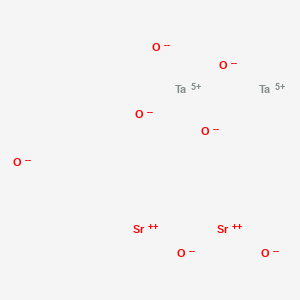
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
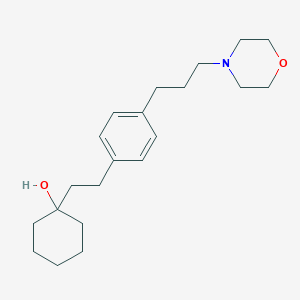
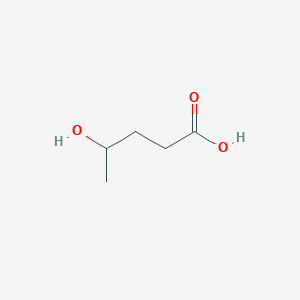
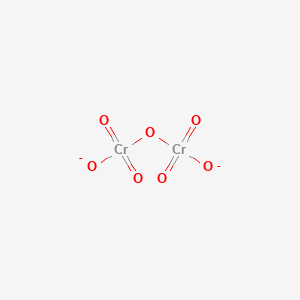
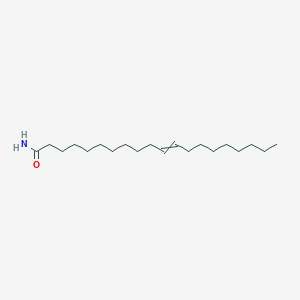
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)

